Cas no 1241685-71-1 (N-cyclohexyl-2-[4-(2-phenylethenesulfonyl)pipera zin-1-yl]-N-(propan-2-yl)acetamide)
![N-cyclohexyl-2-[4-(2-phenylethenesulfonyl)pipera zin-1-yl]-N-(propan-2-yl)acetamide structure](https://it.kuujia.com/scimg/cas/1241685-71-1x500.png)
1241685-71-1 structure
Nome del prodotto:N-cyclohexyl-2-[4-(2-phenylethenesulfonyl)pipera zin-1-yl]-N-(propan-2-yl)acetamide
N-cyclohexyl-2-[4-(2-phenylethenesulfonyl)pipera zin-1-yl]-N-(propan-2-yl)acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-cyclohexyl-2-[4-(2-phenylethenesulfonyl)pipera zin-1-yl]-N-(propan-2-yl)acetamide
- 1-Piperazineacetamide, N-cyclohexyl-N-(1-methylethyl)-4-[(2-phenylethenyl)sulfonyl]-
- EN300-26585830
- N-cyclohexyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(propan-2-yl)acetamide
- N-cyclohexyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-propan-2-ylacetamide
- Z105144728
- 1241685-71-1
-
- Inchi: 1S/C23H35N3O3S/c1-20(2)26(22-11-7-4-8-12-22)23(27)19-24-14-16-25(17-15-24)30(28,29)18-13-21-9-5-3-6-10-21/h3,5-6,9-10,13,18,20,22H,4,7-8,11-12,14-17,19H2,1-2H3
- Chiave InChI: VSMAUIDAFNEDGL-UHFFFAOYSA-N
- Sorrisi: N1(CC(N(C2CCCCC2)C(C)C)=O)CCN(S(C=CC2=CC=CC=C2)(=O)=O)CC1
Proprietà calcolate
- Massa esatta: 433.23991316g/mol
- Massa monoisotopica: 433.23991316g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 7
- Complessità: 666
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 69.3Ų
Proprietà sperimentali
- Densità: 1.20±0.1 g/cm3(Predicted)
- Punto di ebollizione: 588.4±60.0 °C(Predicted)
- pka: 4.78±0.10(Predicted)
N-cyclohexyl-2-[4-(2-phenylethenesulfonyl)pipera zin-1-yl]-N-(propan-2-yl)acetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26585830-0.05g |
N-cyclohexyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(propan-2-yl)acetamide |
1241685-71-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-cyclohexyl-2-[4-(2-phenylethenesulfonyl)pipera zin-1-yl]-N-(propan-2-yl)acetamide Letteratura correlata
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
5. Back matter
1241685-71-1 (N-cyclohexyl-2-[4-(2-phenylethenesulfonyl)pipera zin-1-yl]-N-(propan-2-yl)acetamide) Prodotti correlati
- 1329796-42-0(3-(Dimethyl-d6-amino)-4’-bromopropiophenone Hydrochloride)
- 2171769-24-5(2-acetamido-2-(oxetan-3-yl)acetic acid)
- 1403747-17-0(2-{3-formyl-1H-pyrrolo2,3-bpyridin-1-yl}acetic acid)
- 15365-53-4(Isoquinolin-4-ol hydrochloride)
- 2228494-04-8(2-bromo-3-(pyrrolidin-2-yl)methylphenol)
- 2228281-21-6(2-(5-bromo-1,3-thiazol-2-yl)-2,2-difluoroethan-1-amine)
- 332061-89-9((R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride)
- 1131588-23-2(Ethyl 4-(dimethylamino)-3-iodobenzoate)
- 2227676-72-2((1S)-3-amino-1-6-(trifluoromethyl)pyridin-3-ylpropan-1-ol)
- 1804439-29-9(Methyl 3-(bromomethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
